molecular formula C8H3BrFNO2 B1410464 4-Bromo-3-cyano-5-fluorobenzoic acid CAS No. 1805595-85-0

4-Bromo-3-cyano-5-fluorobenzoic acid

Cat. No.: B1410464
CAS No.: 1805595-85-0
M. Wt: 244.02 g/mol
InChI Key: UAGUTIVNXKWXEP-UHFFFAOYSA-N
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Description

4-Bromo-3-cyano-5-fluorobenzoic acid is an organic compound with the molecular formula C8H3BrFNO2 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyano-5-fluorobenzoic acid typically involves the bromination, cyanation, and fluorination of benzoic acid derivatives. One common method includes the following steps:

    Bromination: Starting with 3-fluorobenzoic acid, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Cyanation: The brominated product is then subjected to cyanation using a cyanide source like zinc cyanide under controlled conditions.

    Fluorination: Finally, the cyano group is introduced through a fluorination reaction using a fluorinating agent such as potassium fluoride.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyano-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Products with different nucleophiles replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Various oxidized forms, including carboxylic acids and ketones.

Scientific Research Applications

4-Bromo-3-cyano-5-fluorobenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs, especially those targeting specific biological pathways.

    Material Science: Utilized in the development of novel materials with unique properties.

    Chemical Biology: Employed in the study of biochemical pathways and the development of biochemical assays.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyano-5-fluorobenzoic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-3-fluorobenzoic acid: Similar structure but lacks the bromine substituent.

    3-Bromo-4-fluorobenzoic acid: Similar structure but lacks the cyano group.

    3-Bromo-5-fluorobenzoic acid: Similar structure but lacks the cyano group.

Uniqueness

4-Bromo-3-cyano-5-fluorobenzoic acid is unique due to the presence of all three substituents (bromine, cyano, and fluorine) on the benzene ring

Properties

IUPAC Name

4-bromo-3-cyano-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-7-5(3-11)1-4(8(12)13)2-6(7)10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGUTIVNXKWXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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